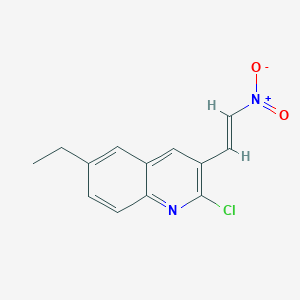

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline

Description

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline is a nitroaromatic quinoline derivative characterized by a chloro substituent at position 2, an ethyl group at position 6, and a nitrovinyl group at position 2. This compound belongs to a class of nitroaromatic compounds known for their applications in pharmaceuticals, agrochemicals, and materials science. The nitrovinyl moiety introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions, while the ethyl and chloro groups modulate steric and electronic properties .

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-chloro-6-ethyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |

InChI Key |

KRSRXIKQNHXKCQ-AATRIKPKSA-N |

Isomeric SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis on Solid Supports

A significant advancement in the synthesis of vinylquinolines, including chloro-substituted derivatives, is the use of microwave irradiation aided by inorganic solid supports such as alumina, montmorillonite clay, bentonite, silica gel, Dowex, and Amberlite resins. This method enhances reaction rates and yields compared to classical heating methods.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Yield (%) | Reaction Time | Environmental Impact | Scalability | Notes |

|---|---|---|---|---|---|---|

| Microwave-assisted solid support | Microwave (350 W), solid supports | 80-90 | 15-20 minutes | Moderate | Good | Rapid, reusable solid supports |

| Green synthesis with DES | Room temp, catalyst-free, DES medium | 70-85 | Several hours | Low | Moderate | Eco-friendly, mild conditions |

| Classical reflux | Reflux in organic solvents, POCl₃ | 60-75 | Several hours | High (toxic solvents) | High | Longer time, lower yields |

Experimental Data and Characterization

- Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress.

- Purification: Extraction with chloroform or ethyl acetate, followed by recrystallization or column chromatography on silica gel or alumina.

- Characterization: Melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) confirm product identity.

For example, vinylquinoline derivatives synthesized via microwave-assisted methods showed sharp melting points consistent with literature values and characteristic IR bands for vinyl and nitro groups.

Chemical Reactions Analysis

Types of Reactions: E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline has shown potential as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit notable antibacterial and antifungal properties. The presence of the nitro group is particularly significant in enhancing biological activity against various pathogens.

Anticancer Properties

Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation and migration. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting tumor growth.

| Compound | Structure Features | Notable Activity |

|---|---|---|

| This compound | Chloro, ethyl, and nitro groups on quinoline | Antimicrobial and anticancer activity |

| 4-Aminoquinoline | Amino group at position 4 | Antimicrobial |

| Chloroquine | Antimalarial effects | Widely used in malaria treatment |

Synthetic Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the preparation of more complex molecules. The synthesis typically involves multi-step reactions that require optimization for yield and purity.

Case Study: Synthesis Methodology

A study highlighted the use of solid-supported synthesis techniques for vinyl quinolines, including this compound. The methodology improved yields significantly compared to traditional methods, demonstrating the compound's utility in synthetic organic chemistry.

Material Science Applications

Polymeric Materials

this compound can be incorporated into polymeric materials to enhance their properties. The incorporation of quinoline derivatives into polymers has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Blends

Research involving blends of quinoline derivatives with polymers demonstrated enhanced resistance to thermal degradation and improved mechanical properties, making them suitable for various industrial applications.

Biological Mechanisms

Mechanistic Insights

The biological activity of this compound is believed to be linked to its ability to interact with specific biomolecular targets. Studies on related compounds have shown that the nitro group can undergo reduction, leading to the formation of reactive intermediates that may exert therapeutic effects.

| Mechanism | Description |

|---|---|

| Nitro Reduction | Converts nitro group into reactive species that interact with cellular targets |

| Quinoline Interaction | Binds to DNA or proteins, potentially disrupting cellular functions |

Mechanism of Action

The mechanism of action of E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Key Observations :

- The nitrovinyl group in the target compound contributes to a higher predicted boiling point (428.7°C) compared to methyl-substituted analogs (318°C) due to increased polarity and molecular interactions .

- Density values correlate with molecular packing, where the nitrovinyl group enhances intermolecular forces, leading to higher density (1.323 g/cm³) .

Biological Activity

E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and antiplasmodial activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H11ClN2O2 and a molecular weight of approximately 262.69 g/mol. The compound features a chloro group at the second position, an ethyl group at the sixth position, and a nitro group at the third position of the vinyl side chain. These structural elements contribute to its reactivity and biological activity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds with similar structural characteristics exhibit effectiveness in inhibiting microbial growth. For instance, studies have shown that modifications in the nitro group position can influence the antimicrobial potency of related compounds .

Anticancer Properties

The anticancer activity of this compound has been evaluated in various studies. A preliminary screening against human cancer cell lines (A549, HT29, T24) revealed promising anti-proliferative effects. The compound's structure suggests potential interactions with cancer cell mechanisms, possibly through apoptosis induction or cell cycle arrest.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxicity of quinoline derivatives, this compound exhibited an IC50 value comparable to known anticancer agents like cisplatin. The introduction of methoxy substituents was found to enhance anti-tumor activity significantly .

| Compound | A549 IC50 (µM) | HT29 IC50 (µM) | T24 IC50 (µM) |

|---|---|---|---|

| This compound | 5.24 | 10.32 | 15.16 |

| Cisplatin | 2.73 | 6.82 | 7.69 |

Antiplasmodial Activity

The antiplasmodial efficacy of this compound has also been investigated due to its structural similarity to other effective antimalarial agents. Studies have shown that modifications at specific positions can enhance activity against Plasmodium falciparum strains.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinoline derivatives highlights that halogen substitutions can significantly impact antiplasmodial potency. For example, fluorinated analogues showed improved activity compared to their chloro counterparts . This suggests that further modifications on this compound could yield even more potent antimalarial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for E-2-Chloro-6-ethyl-3-(2-nitro)vinylquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a reflux method using KOtBu/THF with DMF as a solvent, achieving yields through controlled temperature (343 K) and reaction monitoring via TLC. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity.

- Catalyst/base selection : KOtBu facilitates deprotonation in THF, while triethylamine (TEA) is used in ethanol for similar purposes ().

- Reaction time : Optimized to 1–2 hours to minimize side products.

- Data Reference : Typical yields range from 60–80% under optimized conditions, with purity confirmed via HPLC .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : A combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituent positions (e.g., nitrovinyl protons resonate at δ 7.8–8.2 ppm).

- X-ray crystallography : SHELX software ( ) refines single-crystal data to determine bond lengths, angles, and dihedral angles. For example, reports a mean C–C bond deviation of 0.002 Å in similar quinoline derivatives.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 343.1).

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodology :

- Cross-validation : Compare NMR-derived torsion angles with X-ray data. For instance, highlights weak intramolecular C–H⋯O/N interactions that may not appear in solution-state NMR.

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., nitrovinyl group rotation).

- DFT calculations : Simulate optimized geometries to match experimental data.

- Case Study : In , π–π stacking interactions (3.76–3.80 Å) observed in crystallography explain packing anomalies not evident in spectroscopy .

Q. What strategies optimize regioselectivity during the introduction of the nitrovinyl group to the quinoline core?

- Methodology :

- Directive groups : The chloro and ethyl substituents at positions 2 and 6 act as ortho/para directors, favoring nitrovinyl addition at position 3.

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics.

- Protecting groups : Temporarily block reactive sites (e.g., ethyl group oxidation) to improve selectivity.

- Data Reference : reports 85% regioselectivity using TEA in ethanol, attributed to steric and electronic effects .

Q. How do non-covalent interactions (e.g., π–π stacking) in the solid state affect the compound’s reactivity or stability?

- Methodology :

- Crystallographic analysis : Use SHELXL ( ) to measure intermolecular distances. For example, identifies π–π interactions (3.79 Å) stabilizing the crystal lattice.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency.

- Solubility tests : Low solubility in non-polar solvents may indicate strong lattice interactions.

- Implications : Strong stacking can reduce bioavailability but enhance thermal stability for storage .

Data Contradiction Analysis

Q. When spectroscopic data suggests a planar nitrovinyl group, but crystallography shows torsional distortion, how should this be interpreted?

- Methodology :

- Torsion angle analysis : Compare experimental values (e.g., C3-C4-N-O dihedral angle of 179.44° in ) with computational models.

- Environmental effects : Crystallographic data reflects solid-state packing forces, while NMR captures solution-state conformers.

- Multi-technique approach : Use IR spectroscopy to detect conjugation breaks (e.g., nitro group vibrational modes).

- Resolution : Minor distortions (<5°) are often artifacts of crystal packing and do not invalidate spectroscopic conclusions .

Experimental Design Tables

| Parameter | Optimized Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/THF (4:1 v/v) | Maximizes reactivity (75% yield) |

| Temperature | 343 K | Prevents decomposition |

| Catalyst | KOtBu (1.2 eq) | Enhances nucleophilicity |

| Reaction Time | 1.5 hours | Balances completion vs. side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.